REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4]([OH:6])=[O:5])[CH3:2].S(OC)(O[CH3:13])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4]([O:6][CH3:13])=[O:5])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CC
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residual solid was washed with 500 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in ether
|
Type
|
WASH
|
Details
|
the ether solution was washed successively with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residual liquid was distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 53.8% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |